2-((5-Hydroxy-2-pyridinyl)methylene)hydrazinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A 601 is a N-acylated serine-linked nonphosphorylated acylglucosamine-derived lipid A analog.
Scientific Research Applications
Thermal Characterization
Guanylhydrazone derivatives, including compounds similar to 2-((5-Hydroxy-2-pyridinyl)methylene)hydrazinecarboximidamide, have been studied for their thermal behavior using thermal analysis techniques. These techniques include differential scanning calorimetry and thermogravimetry, contributing to the characterization and evaluation of their stability, which is crucial for therapeutic applications (Galvão et al., 2015).
Synthesis of Substituted Pyrazoles
Enaminones, which are key intermediates in synthesizing substituted pyrazoles, have shown potential in creating compounds with antitumor and antimicrobial activities. These compounds' synthesis involves reactions with active methylene compounds, leading to various derivatives with significant biological activities (Riyadh, 2011).
Development of 2-Aminoimidazoles
A divergent synthesis of substituted 2-aminoimidazoles has been developed, starting from 2-aminopyrimidines. These compounds are synthesized using conventional heating or microwave irradiation, highlighting the versatility of this approach in producing biologically significant molecules (Ermolat'ev & Van der Eycken, 2008).
Synthesis of Pyrimidine Derivatives
Research has focused on synthesizing various pyrimidine derivatives, starting from compounds like pyrimidin-4-one-2-thione. These derivatives show promise in biological applications, including their potential as antimicrobial agents (Attaby & Eldin, 1999).
Oxyfunctionalization Using Whole Cells
The use of whole cells of Burkholderia sp. has been explored for the oxyfunctionalization of pyridine derivatives. This method is promising for preparing various hydroxylated pyridines, important intermediates in pharmaceutical production (Stankevičiūtė et al., 2016).
Preparation of Novel Diaminopyrazole Derivatives
The preparation of novel diaminopyrazole derivatives, involving the coupling of sulfa drugs with active methylene compounds, has been studied. These compounds, synthesized by treating hydrazones with hydrazines, have been evaluated for their antimicrobial activity, demonstrating the potential for pharmaceutical applications (El-Gaby et al., 2002).
properties
CAS RN |
50696-27-0 |
---|---|
Product Name |
2-((5-Hydroxy-2-pyridinyl)methylene)hydrazinecarboximidamide |
Molecular Formula |
C7H9N5O |
Molecular Weight |
179.18 |
IUPAC Name |
Hydrazinecarboximidamide, 2-((5-hydroxy-2-pyridinyl)methylene)- |
InChI |
InChI=1S/C7H9N5O/c8-7(9)12-11-3-5-1-2-6(13)4-10-5/h1-4,13H,(H4,8,9,12)/b11-3+ |
InChI Key |
OEMUUZJTCZMSOY-QDEBKDIKSA-N |
SMILES |
OC1=CN=C(/C=N/NC(N)=N)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
A 601; A601; A-601 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.